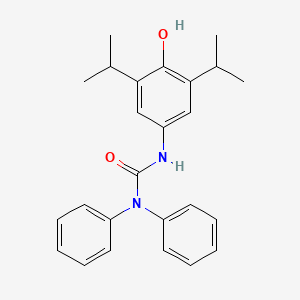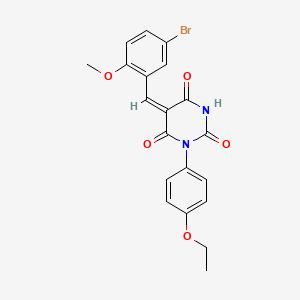
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea, also known as HDPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. HDPU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea involves the inhibition of protein tyrosine phosphatases. These enzymes play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea can disrupt these processes, leading to the inhibition of cancer cell proliferation and the enhancement of insulin sensitivity.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea inhibits the activity of protein tyrosine phosphatases, leading to the inhibition of cancer cell proliferation. Additionally, N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been shown to enhance insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has several advantages for lab experiments, including its ability to inhibit the activity of protein tyrosine phosphatases and its potential applications in cancer therapy and diabetes treatment. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea, including the development of new synthesis methods, the identification of its potential applications in other areas of research, and the determination of its safety and efficacy for use in humans. Additionally, further studies are needed to explore the mechanism of action of N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea and its potential interactions with other cellular processes.
Synthesis Methods
Several methods have been used to synthesize N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea, including the reaction of 3,5-diisopropylphenol with diphenylurea in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 4-chloro-3,5-diisopropylphenol with diphenylurea in the presence of a base. The resulting product is then treated with a reducing agent, such as sodium borohydride, to obtain N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea.
Scientific Research Applications
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been studied for its potential use in the treatment of diabetes, as it has been shown to enhance insulin sensitivity.
properties
IUPAC Name |
3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17(2)22-15-19(16-23(18(3)4)24(22)28)26-25(29)27(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18,28H,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFPGKMWCDQHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[benzyl(methyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5206033.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5206049.png)

![N-{[(1-benzyl-2-phenylethyl)amino]carbonyl}propanamide](/img/structure/B5206073.png)
![5-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5206077.png)
![4-chloro-3-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5206095.png)
![3-allyl-5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5206097.png)
![3-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5206099.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5206105.png)

![N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5206119.png)
![2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5206125.png)

